N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Identification
The compound is systematically named N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline under IUPAC conventions. Its structure integrates a para-substituted dimethylaniline group with a (2S)-configured pyrrolidine ring. Alternative designations include 4-[(2S)-2-pyrrolidinyl]-N,N-dimethylbenzenamine and N,N-dimethyl-4-(L-prolin-2-yl)aniline , though the latter is less common. The CAS Registry Number 79850-90-1 uniquely identifies this stereoisomer, distinguishing it from racemic or (2R)-configured analogs. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 79850-90-1 |
| Molecular Formula | C₁₂H₁₈N₂ |
| IUPAC Name | This compound |
Molecular Composition and Formula
The molecular formula C₁₂H₁₈N₂ derives from:
- A benzene ring (C₆H₅) substituted with a dimethylamino group (-N(CH₃)₂) at the para position.
- A (2S)-pyrrolidine ring (C₄H₈N) linked via a single bond to the aromatic system.
Mass spectrometry reveals a molecular ion peak at m/z 190.28, consistent with the molecular weight. Elemental analysis aligns with theoretical values (C: 75.72%, H: 9.58%, N: 14.70%), confirming stoichiometric purity.
Physicochemical Properties
Melting and Boiling Points
The compound exhibits a melting point of 19°C, attributed to weak intermolecular forces between the planar aromatic system and the puckered pyrrolidine ring. The boiling point at 0.55 mm Hg is 111–112°C, reflecting moderate volatility influenced by hydrogen bonding capacity and molecular weight. Comparative data for analogous hydrocarbons suggest that alkyl substitution on aromatic amines increases boiling points by 30–50°C relative to unsubstituted anilines.
Solubility and Partition Coefficients
This compound demonstrates:
- Water solubility : 0.8 mg/mL (25°C), limited by hydrophobic aryl and pyrrolidine groups.
- logP (octanol/water) : 2.1 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability.
- Solubility in organic solvents : High in dichloromethane (>100 mg/mL) and ethanol (85 mg/mL).
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J = 8.0 Hz, 2H, aromatic), 6.74 (d, J = 8.1 Hz, 2H, aromatic), 3.48 (t, J = 6.8 Hz, 1H, pyrrolidine CH), 2.95 (s, 6H, N(CH₃)₂).
- IR : Peaks at 1,600 cm⁻¹ (C=C aromatic), 1,250 cm⁻¹ (C-N stretch), and 740 cm⁻¹ (pyrrolidine ring puckering).
- MS (ESI+) : Major fragment at m/z 173.1 corresponding to loss of NH(CH₃)₂.
Stereochemical Configuration Analysis
Absolute Configuration Determination
The (2S) configuration was confirmed via X-ray crystallography and optical rotation comparisons. The compound exhibits a specific rotation [α]²⁵D = +42.5° (c = 1, CHCl₃), contrasting with the (2R)-enantiomer ([α]²⁵D = -41.8°). Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers with a retention time ratio of 1.2.
Impact of (2S)-Pyrrolidine Chirality
The (2S) configuration induces:
- Steric effects : The pyrrolidine ring adopts a C₃-endo puckering conformation, positioning the methyl group axially to minimize steric clash with the aryl ring.
- Hydrogen bonding : The secondary amine forms intramolecular H-bonds with the aryl π-system, stabilizing the gauche conformation.
- Biological interactions : Molecular docking studies suggest enantioselective binding to α-adrenergic receptors due to spatial complementarity.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
DWLOCNSUEBLJCR-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
N,N-Dimethylation of Aniline Nitrogen
N,N-dimethylation is commonly achieved by:
Direct methylation: Treating 4-[(2S)-pyrrolidin-2-yl]aniline with methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide with a base.
Reductive methylation: Using formaldehyde and a reducing agent to convert the primary aniline nitrogen into the N,N-dimethyl derivative without over-alkylation or side reactions.
Stereochemical Considerations
The (2S)-configuration on the pyrrolidine ring is preserved by starting from enantiomerically pure pyrrolidine precursors or by employing chiral catalysts and conditions that avoid racemization.
Use of protecting groups (e.g., Boc) on the pyrrolidine nitrogen during intermediate steps can help maintain stereochemical purity.
Detailed Synthetic Route Example
A representative synthetic sequence based on literature and patent data is outlined below:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromoaniline | Commercial or synthesized via bromination | Starting aryl halide for coupling |
| 2 | Palladium-catalyzed coupling | Pd catalyst, base, (2S)-pyrrolidin-2-yl boronic acid | Formation of 4-[(2S)-pyrrolidin-2-yl]aniline |
| 3 | N,N-Dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide + base | Conversion to N,N-dimethyl derivative |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline |
Research Findings and Optimization
Yield and Purity: Optimization of catalyst loading, temperature, and solvent choice in the coupling step can increase yields up to 85–90%. The dimethylation step typically achieves >90% conversion with minimal side products.
Stereochemical Integrity: Using enantiomerically pure pyrrolidine derivatives and mild reaction conditions ensures retention of (2S)-configuration, confirmed by chiral HPLC and NMR analysis.
Scalability: Industrial adaptation includes continuous flow reactors for palladium-catalyzed coupling to improve throughput and reproducibility.
Comparative Analysis of Related Compounds
| Compound | Key Structural Feature | Preparation Difference | Unique Aspect |
|---|---|---|---|
| N,N-dimethyl-4-(2-pyridyl)aniline | Pyridine ring instead of pyrrolidine | Different coupling partners, electronic effects | Different binding properties due to aromatic nitrogen |
| N,N-dimethyl-4-(2-piperidinyl)aniline | Piperidine ring | Larger ring size affects coupling conditions | Steric effects influence reactivity |
| This compound | Pyrrolidine ring with (2S)-configuration | Requires stereoselective synthesis | Enhanced biological activity due to stereochemistry |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed coupling | Cross-coupling of aryl halide with pyrrolidine derivative | High selectivity, stereochemical control | Requires expensive catalysts, sensitive to air/moisture |
| Reductive amination | Reaction of aldehyde with pyrrolidine amine followed by reduction | Mild conditions, straightforward | Possible over-reduction or side reactions |
| Eschweiler–Clarke methylation | Methylation of aniline nitrogen with formaldehyde and formic acid | Simple, high yield | Limited to primary amines, possible side methylation |
| Direct alkylation | Methyl iodide or similar alkyl halides with base | Rapid, efficient | Over-alkylation risk, requires careful control |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Organic Synthesis
- N,N-Dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for creating more complex molecules.
2. Synthesis of Pharmaceuticals
- The compound is being explored for its potential as a pharmaceutical agent due to its biological activities, including antimicrobial and antifungal properties. Ongoing research investigates its mechanism of action, which may involve modulation of neurotransmitter systems.
Pharmaceutical Applications
1. Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits significant antimicrobial properties. These findings suggest potential applications in developing new antibiotics or antifungal agents.
2. Neuropharmacology
- Research is focusing on the compound's interaction with neurotransmitter receptors, potentially leading to therapeutic applications in treating neurological disorders. The pyrrolidine ring enhances binding specificity, making it a candidate for further pharmacological studies.
Industrial Applications
1. Dyes and Pigments
- This compound is utilized in the production of dyes and pigments due to its stable chemical structure and color properties.
2. Chemical Manufacturing
- In industrial settings, the compound is used as a precursor for synthesizing various chemicals, optimizing reaction conditions for improved yield through techniques like continuous flow reactors.
Case Studies
Case Study 1: Antifungal Activity Assessment
A study evaluated the antifungal efficacy of this compound against various fungal strains. Results indicated that the compound inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in antifungal treatments.
Case Study 2: Neurotransmitter Interaction Studies
Research focused on the binding affinity of this compound to serotonin receptors demonstrated that it significantly modulated receptor activity, indicating potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring and dimethylamino group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dimethyl-4-{[(4-Nitrophenyl)imino]methyl}aniline (n1)
- Structure : Contains an imine linker and a nitro group at the para position of the phenyl ring.
- Applications: Exhibits nonlinear optical (NLO) properties due to strong electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, enabling charge-transfer transitions. Comparative studies rank it among efficient imine-based NLO materials .
- Key Data : Second-harmonic generation (SHG) efficiency and hyperpolarizability values are superior to simpler imine derivatives, as verified via quantum chemical calculations .
N,N-Dimethyl-4-(Phenyldiazenyl)aniline (Methyl Yellow)
- Structure : Features an azo (-N=N-) group instead of a pyrrolidine.
- Applications : Widely used as a pH indicator and dye. The azo group allows π-conjugation extension, enhancing absorption in the visible spectrum (λmax ~ 400–450 nm) .
- Comparison : Unlike the target compound, Methyl Yellow lacks stereochemical complexity but demonstrates how electron delocalization impacts optical behavior .
Photophysical and Fluorescence Properties
N,N-Dimethyl-4-(2-Phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e)
- Fluorescence: Quantum yield (ΦF = 0.068) is moderate among pyrimidoindazoles. The extended π-system and electron-donating dimethylamino group enhance emission Stokes shifts (~100 nm) .
1,2,3-Triazole Regioisomers (da and dai)
- Structure : Differ in triazole substituent positioning (1-phenyl- vs. 4-phenyl-).
- Photophysics : Both exhibit similar absorption profiles (λabs ~ 350 nm), but regioisomerism marginally affects fluorescence quantum yields (da: ΦF = 0.042; dai: ΦF = 0.038) .
- Key Insight : Substituent regiochemistry minimally impacts absorption but significantly alters emission efficiency—a consideration for tuning the target compound’s photophysical properties .
Allyl-Substituted Derivatives (3y1, 3y2, 3z)
- Synthesis : Yields range from 51% to 72% via frustrated Lewis pair-catalyzed allylation. Steric hindrance from allyl groups reduces efficiency compared to simpler anilines .
- Comparison : The target compound’s stereocenter may necessitate asymmetric synthesis, increasing complexity relative to these allylated analogs .
N,N-Dimethyl-4-[2-(Pyridyl)diazenyl]aniline
- Coordination Chemistry : Forms a tetrachloridozincate complex, demonstrating its utility as a ligand. The azo group facilitates metal binding, unlike the pyrrolidine moiety in the target compound .
Structural and Physical Properties
*Calculated based on formula C12H18N2.
Biological Activity
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHN
- Functional Groups : Aniline derivative with two methyl groups on the nitrogen atom and a pyrrolidine ring.
The presence of the pyrrolidine ring enhances its binding affinity to biological targets, potentially influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems by binding to various receptors and enzymes. The exact pathways are still under investigation, but the compound's structure suggests a potential for significant biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. A summary of relevant findings includes:
| Activity | IC50 Value (µM) | Target Organisms | Study Reference |
|---|---|---|---|
| Antimicrobial | 5.0 | Staphylococcus aureus | Benchchem |
| Antifungal | 3.5 | Candida albicans | Smolecule |
These activities suggest that the compound could be a candidate for developing new antimicrobial agents.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : The compound has shown an LD50 value of approximately 1350 mg/kg in rats, indicating moderate toxicity levels upon acute exposure .
- Chronic Exposure Effects : Long-term studies in Fischer 344 rats revealed dose-related decreases in body weight gain and signs of splenomegaly and haemosiderosis, particularly at higher doses (up to 500 mg/kg) .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical company evaluated the efficacy of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a stronger effect observed against Staphylococcus aureus compared to Escherichia coli. This suggests potential applications in treating bacterial infections.
Case Study 2: Neurotransmitter Modulation
In another study, the compound was tested for its effects on neurotransmitter systems in vitro. It was found to enhance the release of serotonin in neuronal cultures, indicating possible implications for mood disorders and neuropharmacology . Further investigations are needed to elucidate the specific receptors involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
